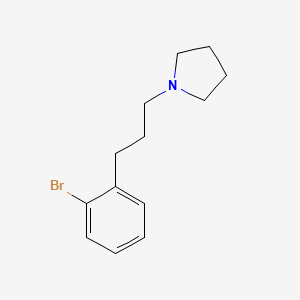
1-(3-(2-Bromophenyl)propyl)pyrrolidine
Vue d'ensemble
Description
“1-(3-(2-Bromophenyl)propyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-(3-(2-Bromophenyl)propyl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The empirical formula of “1-(3-(2-Bromophenyl)propyl)pyrrolidine” is C10H13BrClN, and its molecular weight is 262.57 . The average mass is 226.113 Da, and the monoisotopic mass is 225.015305 Da .Applications De Recherche Scientifique
Conformation and Crystal Structure
- Studies on compounds related to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, such as 1-(2-bromophenyl)pyrrolidin-2-one, reveal insights into their conformational properties. For instance, 1-(2-bromophenyl)pyrrolidin-2-one is substantially non-planar in solution and exhibits a notable dihedral angle between phenyl and five-membered rings in its crystal structure (Fujiwara, Varley, & van der Veen, 1977).
Hydrogen-Bonding Patterns
- Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone highlights the significance of hydrogen-bonding patterns, including intramolecular and intermolecular interactions that stabilize crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Potential Pharmacological Effects
- Studies on derivatives of pyrrolidin-2-one, closely related to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, have explored their potential pharmacological effects. For instance, some compounds exhibited antiarrhythmic and antihypertensive activities, likely related to alpha-adrenolytic properties (Malawska et al., 2002).
Structural Analysis in Chemical Compounds
- Structural analysis of similar chemical compounds, like Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, emphasizes the importance of molecular conformation and intermolecular interactions in understanding the behavior and properties of such compounds (Nirmala et al., 2009).
Anticonvulsant Activity
- Research on N-Mannich bases derived from pyrrolidine diones, analogous to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, has shown anticonvulsant activity in various tests, highlighting their potential application in epilepsy treatment (Obniska, Rzepka, & Kamiński, 2012).
Safety And Hazards
The safety data sheet for pyrrolidine indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is advised to use only in well-ventilated areas and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Propriétés
IUPAC Name |
1-[3-(2-bromophenyl)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-8-2-1-6-12(13)7-5-11-15-9-3-4-10-15/h1-2,6,8H,3-5,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCROLXWUUNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-Bromophenyl)propyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



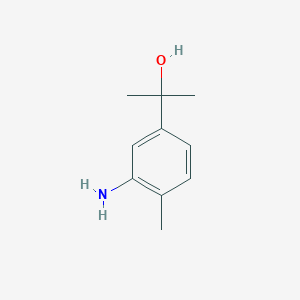
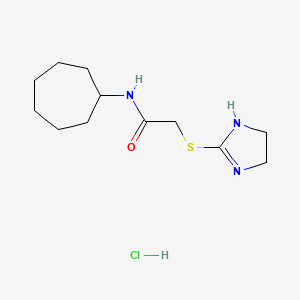
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)
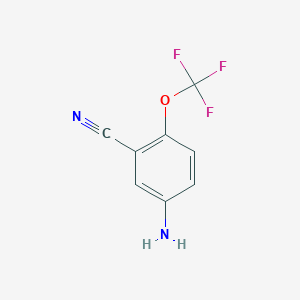
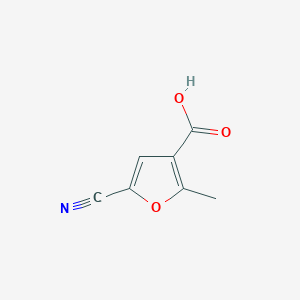
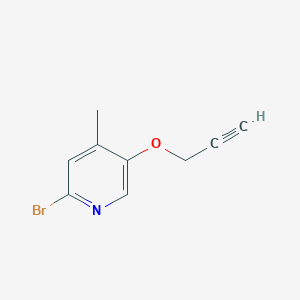
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
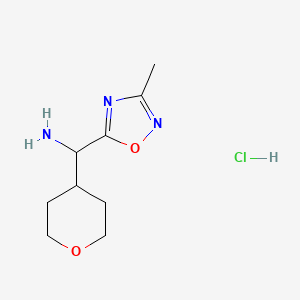
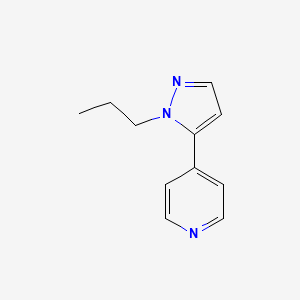
![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
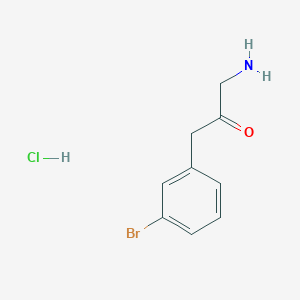
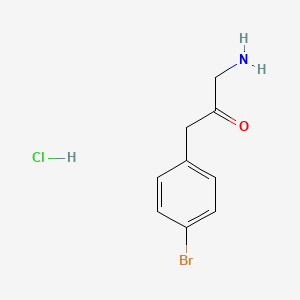
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)